molecular formula C12H15IO2 B8126469 tert-Butyl 2-iodo-6-methylbenzoate

tert-Butyl 2-iodo-6-methylbenzoate

Cat. No.: B8126469
M. Wt: 318.15 g/mol
InChI Key: RYCSSBXVFYFLNA-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-6-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an iodine atom, and a methyl group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 2-iodo-6-methylbenzoate typically involves the esterification of 2-iodo-6-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-iodo-6-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-iodo-6-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways involving benzoate derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-6-methylbenzoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-iodo-6-methylbenzoate include:

    tert-Butyl 2-iodobenzoate: Lacks the methyl group, which affects its reactivity and applications.

    tert-Butyl 2-bromo-6-methylbenzoate: Contains a bromine atom instead of iodine, leading to different reactivity patterns.

    tert-Butyl 2-chloro-6-methylbenzoate: Contains a chlorine atom, which also affects its reactivity compared to the iodine-containing compound.

The uniqueness of this compound lies in the combination of the tert-butyl group, iodine atom, and methyl group, which together confer specific reactivity and applications not found in the similar compounds listed above.

Properties

IUPAC Name

tert-butyl 2-iodo-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSSBXVFYFLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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